molecular formula C10H9F2NO3 B2680433 6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid CAS No. 2001959-41-5

6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid

Cat. No.: B2680433
CAS No.: 2001959-41-5
M. Wt: 229.183
InChI Key: DEJLUUXBJCBJBQ-UHFFFAOYSA-N
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Description

6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid is a fluorinated quinolone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a fluorinated aniline derivative, with a carboxylic acid or its derivative. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive quinolones.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid is unique due to its specific fluorination pattern and the presence of both oxo and carboxylic acid functional groups

Properties

IUPAC Name

6,6-difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO3/c11-10(12)2-1-7-5(4-10)3-6(9(15)16)8(14)13-7/h3H,1-2,4H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJLUUXBJCBJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1NC(=O)C(=C2)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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